![molecular formula C21H19NO3S B4278687 propyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4278687.png)
propyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate
Overview
Description
Propyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate, also known as PBTC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PBTC is a synthetic compound that belongs to the family of thiophene carboxylates.
Mechanism of Action
The mechanism of action of propyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate is not fully understood. However, it is believed that propyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate acts as a chelating agent, which means that it can bind to metal ions and form stable complexes. This property of propyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate has been exploited in various scientific applications, such as the synthesis of metal complexes and the detection of metal ions in biological samples.
Biochemical and Physiological Effects:
The biochemical and physiological effects of propyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate have not been extensively studied. However, it has been reported that propyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate can induce oxidative stress in cells, which can lead to cell death. Moreover, propyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate has been found to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of propyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate is its versatility. propyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate can be used as a ligand in the synthesis of metal complexes, as a fluorescent probe for the detection of metal ions, and as a building block in the synthesis of organic materials. Moreover, propyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate is relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of propyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate is its potential toxicity. propyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate has been found to induce oxidative stress in cells, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on propyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate. One area of research could focus on the development of new synthetic methods for propyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate that are more efficient and environmentally friendly. Another area of research could focus on the development of new applications for propyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate, such as its use in the treatment of inflammatory diseases. Moreover, future research could focus on the investigation of the biochemical and physiological effects of propyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate, which could provide insights into its potential toxicity and therapeutic applications.
Conclusion:
In conclusion, propyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate is a versatile compound that has potential applications in various scientific fields, such as catalysis, materials science, and drug discovery. propyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate is relatively easy to synthesize, but its potential toxicity may limit its use in certain applications. Future research on propyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate could focus on the development of new synthetic methods, the investigation of its biochemical and physiological effects, and the development of new applications.
Scientific Research Applications
Propyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate has been found to have various applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, materials science, and drug discovery. propyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate has also been used as a fluorescent probe for the detection of metal ions in biological samples. Moreover, propyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate has been used as a building block in the synthesis of novel organic materials with potential applications in electronics and optoelectronics.
properties
IUPAC Name |
propyl 2-benzamido-4-phenylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-2-13-25-21(24)18-17(15-9-5-3-6-10-15)14-26-20(18)22-19(23)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNJZSXHXOMDCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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